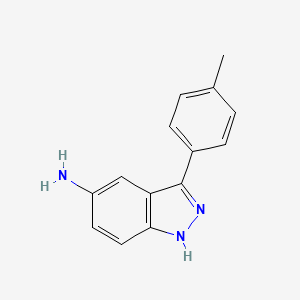

3-(P-tolyl)-1H-indazol-5-amine

Description

Overview of Indazole Heterocycles in Organic and Medicinal Chemistry

Indazoles, also known as benzopyrazoles, are a class of aromatic heterocyclic compounds with the chemical formula C₇H₆N₂. researchgate.netnih.gov Although derivatives are rarely found in nature, synthetic indazoles are prominent in medicinal chemistry due to their wide array of pharmacological properties. nih.govnih.gov The versatile nature of the indazole ring allows for extensive functionalization, leading to a diverse library of derivatives with varied biological effects. nih.gov

The significance of indazoles is demonstrated by their incorporation into drugs with activities including:

Anti-inflammatory: Bendazac is an early example of an indazole-containing non-steroidal anti-inflammatory drug (NSAID). pharmablock.combiotech-asia.org

Anticancer: A number of modern tyrosine kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, highlighting its importance in oncology. nih.govnih.gov

Antiemetic: Granisetron, a serotonin (B10506) 5-HT3 receptor antagonist, is used to prevent chemotherapy-induced nausea and vomiting. nih.gov

Antimicrobial and Antiparasitic: Research has shown that indazole derivatives possess antibacterial, antifungal, and antiprotozoal properties. nih.govmdpi.combenthamdirect.comnih.gov

Neurological Disorders: The scaffold is also explored for applications in treating neurodegeneration and as antidepressants. nih.govexlibrisgroup.com

The development of new synthetic methodologies, including catalyst-based and green chemistry approaches, continues to expand the accessibility and diversity of indazole derivatives for biological screening. benthamdirect.com

The Indazole Core as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug design. samipubco.com The indazole nucleus is widely considered such a scaffold. researchgate.netnih.govsamipubco.compharmablock.com Its utility stems from several key features:

Structural Versatility: The bicyclic system provides a rigid, planar core that can be extensively decorated with various substituents at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired target affinity and selectivity. samipubco.com

Hydrogen Bonding Capability: The pyrazole (B372694) portion of the scaffold contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-type nitrogen), enabling crucial interactions within the binding pockets of proteins, particularly enzymes like kinases. samipubco.compharmablock.com

Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indoles or phenols. pharmablock.com Compared to phenol, for instance, indazole bioisosteres tend to be less susceptible to metabolic processes, which can improve their pharmacokinetic profiles. pharmablock.comtaylorfrancis.com

Favorable Physicochemical Properties: The scaffold generally imparts a good balance of lipophilicity and aqueous solubility, which is critical for drug development. samipubco.com

The success of the indazole scaffold is evidenced by the numerous compounds that have entered clinical trials or have been approved for market, targeting a wide range of diseases. researchgate.netnih.gov Its ability to form key interactions with enzyme hinge regions has made it particularly prominent in the development of protein kinase inhibitors. nih.govpharmablock.com

Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor (VEGFR, PDGFR, c-Kit) nih.gov |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor (VEGFR) nih.gov |

| Niraparib | Oncology | PARP Inhibitor nih.gov |

| Granisetron | Antiemetic | Serotonin 5-HT3 Receptor Antagonist nih.gov |

| Bendazac | Anti-inflammatory | NSAID pharmablock.com |

| Entrectinib | Oncology | Tyrosine Kinase Inhibitor (Trk, ROS1, ALK) nih.gov |

Structural Context and Rationale for Investigating 3-(p-Tolyl)-1H-indazol-5-amine Derivatives

The specific compound, this compound, belongs to a class of 3-aryl-indazol-5-amines that are of significant interest in medicinal chemistry. The rationale for investigating this structural motif is rooted in structure-activity relationship (SAR) studies of related compounds, particularly in the context of kinase inhibition.

The general structure combines three key features:

The Indazole Core: Provides the privileged scaffold as previously discussed.

The 3-Aryl Group (p-Tolyl): Substitution at the 3-position of the indazole ring is a common strategy to explore interactions with specific pockets in target proteins. The p-tolyl group (a toluene (B28343) substituent at the para position) provides a defined hydrophobic element.

The 5-Amine Group: The amino group at the 5-position serves as a crucial synthetic handle. It allows for the attachment of various other moieties, enabling the creation of a library of derivatives to probe for enhanced biological activity. For example, in the development of antimalarials, the 5-amino group of an indazole was coupled with a 2-chloropyrimidine (B141910) to create more complex structures. nih.gov

Research into related structures provides a compelling reason for the investigation of this compound class. For instance, a scaffold hopping strategy led to the discovery of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a target in breast cancer treatment. rsc.org Similarly, other studies have focused on creating novel tricyclic pyrazole derivatives fused with other heterocyclic rings to act as dual EGFR and HER-2 inhibitors. rsc.org The this compound scaffold serves as a foundational building block for synthesizing such targeted inhibitors. The amine group allows for the introduction of pharmacophores designed to interact with specific amino acid residues in an enzyme's active site, thereby enhancing potency and selectivity.

Tautomeric Considerations in 1H-Indazole Systems

A fundamental chemical feature of the indazole ring system is annular tautomerism, which significantly influences its synthesis, reactivity, and biological properties. researchgate.netnih.gov Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov A third, non-aromatic 3H-indazole form is rare and generally not a significant contributor. nih.gov

1H-Indazole: This tautomer possesses a benzenoid aromatic character and is thermodynamically the more stable and predominant form in the gaseous phase, in solution, and in the solid state. nih.govresearchgate.netrsc.org Ab initio calculations have shown the 1H-tautomer to be more stable than the 2H form by approximately 3.6-4.1 kcal/mol. rsc.org

2H-Indazole: This form has an ortho-quinoid character. nih.gov While less stable, its formation can be influenced by substitution patterns and reaction conditions.

The position of the proton on one of the nitrogen atoms dictates the molecule's electronic distribution and its potential as a hydrogen bond donor. For N-unsubstituted indazoles like this compound, the equilibrium overwhelmingly favors the 1H-tautomer. nih.govnih.gov This stability is a key reason why it is the most commonly depicted and utilized form in medicinal chemistry research. The predictable nature of this tautomerism provides a stable and reliable framework for designing molecules with specific three-dimensional orientations for interacting with biological targets.

Table 2: Tautomeric Forms of Indazole

| Tautomer | Structure | Aromatic Character | Relative Stability |

| 1H-Indazole | Benzene ring fused to a pyrazole ring with the mobile proton on N1. | Benzenoid (Aromatic) | More stable, predominant form. nih.govrsc.org |

| 2H-Indazole | Benzene ring fused to a pyrazole ring with the mobile proton on N2. | Ortho-quinoid | Less stable. nih.govrsc.org |

| 3H-Indazole | Non-aromatic tautomer. | Non-heteroaromatic | Rare, unstable. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-2-4-10(5-3-9)14-12-8-11(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNHDSZLRTZEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653478 | |

| Record name | 3-(4-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176630-17-3 | |

| Record name | 3-(4-Methylphenyl)-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical and Computational Investigations of 3 P Tolyl 1h Indazol 5 Amine Analogs

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of indazole derivatives. rsc.orgarpgweb.comdergipark.org.tr These methods provide insights into the distribution of electrons within a molecule and its propensity to engage in chemical reactions.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is an indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. rsc.orgresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule. rsc.orgresearchgate.netcore.ac.uk A smaller energy gap generally signifies higher reactivity. core.ac.uk

For instance, DFT calculations on a series of indazole derivatives identified compounds with significant energy band gaps, suggesting their potential as therapeutic agents. rsc.org The electronic parameters derived from HOMO-LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical potential, hardness, and softness, further characterize the reactivity of these molecules. rsc.org Molecular Electrostatic Potential (MEP) studies complement this by highlighting the electrical characteristics and reactive sites of the indazole molecules. rsc.org

Table 1: Quantum Chemical Parameters for Indazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. rsc.org |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. rsc.org |

| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | Relates to chemical reactivity and stability. rsc.orgresearchgate.net |

| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Predicts bond polarity and reactivity. rsc.org |

| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. rsc.org |

| Chemical Softness (S) | Reciprocal of chemical hardness | A higher value indicates greater reactivity. rsc.org |

Conformational Analysis and Molecular Dynamics (MD) Simulations of Indazole Derivatives

Conformational analysis and Molecular Dynamics (MD) simulations are essential computational tools for studying the dynamic behavior of indazole derivatives and their interactions with biological targets. tandfonline.comnih.gov These methods provide a detailed picture of how these molecules behave in a biological environment, which is crucial for understanding their mechanism of action. tandfonline.com

MD simulations can reveal the stability of a ligand within the active site of a protein. nih.govresearchgate.net For example, MD simulations of the most potent indazole derivative in one study showed good binding efficiency and stability in the active site of the HIF-1α protein. nih.gov The Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are key metrics used to analyze the stability of the protein-ligand complex during the simulation. tandfonline.com A stable complex will typically show minimal deviations in its structure over time. tandfonline.com

These simulations can also elucidate the specific interactions that stabilize the binding of the indazole derivative to its target, such as hydrogen bonds and hydrophobic interactions. tandfonline.com In a study of indazole derivatives as antileishmanial agents, MD simulations helped to understand the structural and intermolecular affinity stability of the ligand-enzyme complex in a biological environment. tandfonline.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. samipubco.comaboutscience.eu This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential drug candidates at an atomic level. samipubco.com

Docking studies have been instrumental in identifying promising indazole-based compounds for various therapeutic targets. For example, in the search for novel anticancer agents, molecular docking has been used to study the interactions of indazole derivatives with protein kinases. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity of the ligand. samipubco.com

The results of docking studies are often expressed as a docking score, which estimates the binding affinity of the ligand for the receptor. aboutscience.eu A lower docking score generally indicates a more favorable binding interaction. aboutscience.eu For instance, a study on 5-aminoindazole (B92378) derivatives as inhibitors of SAH/MTAN-mediated quorum sensing found that the most active compound had a minimal dock score and interacted with a large number of amino acid residues in the active site. aboutscience.eu

| π-Cation Interactions | An interaction between a cation and the face of an electron-rich π system. | Can significantly contribute to binding affinity. nih.gov |

Binding Free Energy Calculations (e.g., MM-GBSA) in Indazole-Target Complexes

To obtain a more accurate estimation of the binding affinity between an indazole derivative and its target, binding free energy calculations are often performed. tandfonline.comresearchgate.net The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. researchgate.netinnovareacademics.in

The MM-GBSA method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. innovareacademics.in This approach provides a more rigorous evaluation of the binding affinity than docking scores alone, as it takes into account the effects of solvation.

| ΔG_nonpolar | Non-polar solvation energy | The energy gained from the hydrophobic effect. |

Advanced Analytical and Spectroscopic Characterization Techniques in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 3-(p-tolyl)-1H-indazol-5-amine, both ¹H and ¹³C NMR would provide critical information regarding its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the indazole and p-tolyl rings would appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic currents. rsc.orgnih.gov The protons of the indazole core, specifically H-4, H-6, and H-7, would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The protons on the p-tolyl group would present as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. Additionally, a singlet corresponding to the methyl group (tolyl-CH₃) would be observed in the upfield region (around δ 2.4 ppm). rsc.org The amine (-NH₂) and indazole N-H protons would likely appear as broad singlets, and their chemical shifts could be variable depending on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The aromatic carbons of both the indazole and p-tolyl rings are expected to resonate in the range of δ 110-150 ppm. rsc.org The carbon bearing the amino group (C-5) and the carbons of the pyrazole (B372694) part of the indazole ring (C-3, C-3a, C-7a) would have chemical shifts influenced by the nitrogen atoms and the aromatic system. semanticscholar.org The methyl carbon of the p-tolyl group would appear at a significantly higher field, typically around δ 21 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0-13.0 | br s | 1H, N-H (indazole) |

| ~8.0 | d | 2H, Ar-H (tolyl) |

| ~7.8 | d | 1H, Ar-H (H-4) |

| ~7.4 | d | 2H, Ar-H (tolyl) |

| ~7.2 | dd | 1H, Ar-H (H-6) |

| ~7.0 | d | 1H, Ar-H (H-7) |

| ~5.0 | br s | 2H, -NH₂ |

| ~2.4 | s | 3H, -CH₃ |

Note: Predicted data based on analogous compounds. 'br s' denotes a broad singlet, 's' a singlet, 'd' a doublet, and 'dd' a doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-3 |

| ~142 | C-5 |

| ~140 | C-7a |

| ~138 | Quaternary C (tolyl) |

| ~130 | Quaternary C (tolyl) |

| ~129 | Ar-CH (tolyl) |

| ~127 | Ar-CH (tolyl) |

| ~122 | C-3a |

| ~120 | C-4 |

| ~115 | C-6 |

| ~110 | C-7 |

| ~21 | -CH₃ |

Note: Predicted data based on analogous compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₄H₁₃N₃), the expected monoisotopic mass is approximately 223.111 g/mol . In an ESI-MS experiment, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 224.118. HRMS would confirm this mass to within a few parts per million, corroborating the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic bond cleavages. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the parent ion, providing further structural evidence. For instance, fragmentation of the indazole ring system is a common pathway observed in related structures.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Analysis Type |

| [M]⁺ | 223.111 | Calculated Monoisotopic Mass |

| [M+H]⁺ | 224.118 | ESI-MS, HRMS |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the indazole N-H group would appear as distinct bands in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-3200 | N-H Stretch | Indazole N-H |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Methyl (-CH₃) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1500-1450 | C=C Stretch | Aromatic Ring |

| 1350-1250 | C-N Stretch | Aryl Amine |

Note: Predicted data based on characteristic functional group frequencies.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula obtained from mass spectrometry.

For this compound, with a molecular formula of C₁₄H₁₃N₃, the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with these calculated percentages, thereby validating the proposed formula.

Table 5: Predicted Elemental Analysis Data for this compound (C₁₄H₁₃N₃)

| Element | Theoretical (%) |

| Carbon (C) | 75.31 |

| Hydrogen (H) | 5.87 |

| Nitrogen (N) | 18.82 |

Future Directions and Emerging Research Avenues for 3 P Tolyl 1h Indazol 5 Amine

Development of Novel and Efficient Synthetic Routes

Modern synthetic organic chemistry offers several powerful tools that can be applied and refined for the synthesis of 3-(p-tolyl)-1H-indazol-5-amine and its analogs. These include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Buchwald-Hartwig amination can be used for the crucial N-N bond-forming cyclization step, offering a versatile route to substituted indazoles. unina.itwhiterose.ac.uk

One-Pot Procedures: Combining multiple reaction steps into a single pot without isolating intermediates improves efficiency and reduces waste. nih.gov One-pot methods involving arylhydrazone formation followed by cyclization have proven effective for related structures. nih.gov

C-H Activation: Direct functionalization of carbon-hydrogen bonds is an increasingly powerful strategy that can streamline synthetic pathways by avoiding the need for pre-functionalized starting materials. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance reaction control and scalability. whiterose.ac.uk

The table below summarizes emerging synthetic strategies applicable to the indazole core.

| Synthetic Strategy | Description | Potential Advantages |

| Domino/Cascade Reactions | Multiple bond-forming reactions occur sequentially in a single operation. | Increased efficiency, reduced waste, step economy. nih.gov |

| Palladium-Catalyzed Cyclization | Use of palladium catalysts to facilitate intramolecular N-N bond formation. | Broad substrate scope, high functional group tolerance. unina.it |

| N-N Bond-Forming Oxidative Cyclization | Forms the indazole ring from readily available precursors like 2-aminomethyl-phenylamines. | Provides access to different tautomeric forms of indazoles. organic-chemistry.orgorganic-chemistry.org |

| Metal-Free Cycloadditions | 1,3-dipolar cycloaddition reactions using arynes and diazo compounds. | Avoids metal catalysts, proceeds under mild conditions. organic-chemistry.org |

Future research will focus on adapting and optimizing these methods to provide high-yield, regioselective, and scalable access to this compound.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

Indazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.net Many of these effects are achieved through the inhibition of protein kinases, such as VEGFR, Aurora kinases, and EGFR, which are crucial regulators of cell signaling pathways. nih.govnih.gov However, the full therapeutic potential of the this compound scaffold is likely yet to be realized.

A significant future direction is the systematic screening of this compound and its derivatives against a broad range of biological targets to uncover novel therapeutic applications. This includes:

Expanded Kinase Profiling: While its effects on common cancer-related kinases are an area of interest, screening against the wider human kinome could identify unexpected and potent inhibitory activities against kinases implicated in other diseases, such as inflammatory disorders or neurodegenerative conditions. researchgate.net

Non-Kinase Targets: Exploration beyond kinases could reveal interactions with other important enzyme families, G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. For instance, different indazole derivatives have shown activity as inhibitors of phosphodiesterase-4 (PDE-4) or as antagonists for serotonin (B10506) 5-HT receptors. sci-hub.se

Phenotypic Screening: An alternative to target-based screening is phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., inhibiting cancer cell proliferation, reducing inflammation in cell models) without prior knowledge of the specific molecular target. This approach can uncover novel mechanisms of action and first-in-class therapeutic agents.

The identification of new biological targets will necessitate detailed mechanistic studies to understand how these molecules exert their effects at a molecular level, paving the way for rational drug design and optimization.

| Potential Target Class | Therapeutic Area | Rationale |

| Protein Kinases | Oncology, Inflammation, Neurodegeneration | The indazole scaffold is a known "hinge-binding" fragment effective for kinase inhibition. nih.govresearchgate.net |

| Phosphodiesterases (PDEs) | Inflammatory Diseases (e.g., Asthma, COPD) | The indazole nucleus is a bioisostere of moieties found in known PDE-4 inhibitors. sci-hub.se |

| Serotonin (5-HT) Receptors | Neurological & Psychiatric Disorders | Certain indazole derivatives show high selectivity for 5-HT receptor subtypes. sci-hub.se |

| Protozoal Enzymes | Infectious Diseases | Indazole derivatives have shown promise as antiprotozoal agents against pathogens like Giardia intestinalis. pnrjournal.com |

Integration with Advanced Computational Drug Design Methodologies

Modern drug discovery is heavily reliant on computational methods to accelerate the identification and optimization of lead compounds. Integrating these in silico techniques is a critical future direction for leveraging the potential of this compound. Advanced computational methodologies can guide research by predicting molecular interactions, properties, and activities, thereby reducing the time and cost associated with experimental work. biotech-asia.org

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a specific protein target. It can be used to screen virtual libraries of this compound derivatives against the structures of known or novel biological targets to identify promising candidates. biotech-asia.orgnih.gov

Structure-Based and Fragment-Based Drug Design (SBDD/FBDD): If the 3D structure of a target protein is known, SBDD can be used to design molecules that fit precisely into the binding site. researchgate.netdntb.gov.ua The indazole core itself can be considered a privileged fragment that can be elaborated upon to enhance binding affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized derivatives.

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. biotech-asia.org This early-stage assessment helps prioritize compounds with favorable drug-like properties for synthesis, minimizing late-stage failures.

By combining these computational strategies, researchers can rationally design novel derivatives of this compound with enhanced potency, improved selectivity, and better pharmacokinetic profiles, significantly streamlining the path from initial hit to clinical candidate. researchgate.net

Role as a Synthetic Intermediate for Architecturally Complex Heterocyclic Systems

The chemical structure of this compound, featuring a reactive primary amine and multiple sites for functionalization, makes it an ideal building block, or "synthon," for the construction of more elaborate molecular architectures. nih.gov Nitrogen-based heterocycles are fundamental components in medicinal chemistry, and the ability to use 3-aminoindazoles to create novel fused ring systems is a rapidly advancing area of research. nih.govresearchgate.net

Future research in this domain will likely involve using this compound as a versatile intermediate in:

Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse and complex molecules. Using the indazole core as a starting point, a wide array of fused heterocyclic systems can be generated through various chemical transformations. frontiersin.org

Condensation and Annulation Reactions: The 5-amino group can readily participate in reactions with bifunctional electrophiles to construct new rings fused to the indazole core, leading to novel polycyclic scaffolds. nih.gov For example, reactions with dicarbonyl compounds or their equivalents can lead to fused pyrimidines, pyridines, or other heterocyclic systems.

Rearrangement and Ring-Expansion Reactions: 3-Aminoindazoles have been shown to undergo novel rearrangement reactions to form other important heterocyclic structures, expanding the chemical space that can be accessed from this starting material. researchgate.net

The synthesis of these architecturally complex molecules provides a rich source of novel compounds for biological screening, increasing the probability of discovering compounds with unique pharmacological profiles. nih.gov The pyrazoline moiety, structurally related to indazole, has also been used as a precursor for synthesizing a variety of other heterocyclic systems, such as thiazoles and thiadiazoles, highlighting the utility of such scaffolds as synthetic intermediates. researchgate.netnih.gov

Q & A

Q. Basic

- 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ 4.5–5.5 ppm, exchangeable with D2O). The p-tolyl methyl group appears as a singlet near δ 2.3 ppm .

- IR Spectroscopy : Confirms NH stretches (3278–3448 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 250.1215 for C14H14N3) .

How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) when characterizing this compound?

Q. Advanced

- Impurity Analysis : Use preparative TLC or HPLC to isolate minor components. Compare observed peaks with known byproducts (e.g., unreacted precursors or regioisomers) .

- X-ray Crystallography : Resolve ambiguities in tautomeric forms or regiochemistry. SHELXL software refines structural models against diffraction data .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton or proton-carbon couplings .

What strategies are recommended for optimizing the yield of this compound in multi-step syntheses?

Q. Advanced

- Stepwise Monitoring : Use LC-MS or in situ IR to track intermediate formation and adjust reaction times .

- Solvent Optimization : Replace high-boiling solvents (e.g., DMF) with EtOH/H2O mixtures to facilitate crystallization .

- Catalyst Screening : Test Pd(OAc)2 vs. PdCl2(dppf) for coupling efficiency. Additives like K2CO3 improve aryl halide activation .

What crystallographic methods are suitable for determining the molecular structure of this compound?

Q. Basic

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELX programs for data collection (Mo Kα radiation) and refinement. Monoclinic systems (space group P21/c) are common for heterocyclic amines .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) to explain packing motifs .

How does the electronic environment of substituents (e.g., p-tolyl group) influence the reactivity of this compound in further derivatization?

Q. Advanced

- Electron-Donating Effects : The p-tolyl methyl group increases electron density on the indazole ring, enhancing electrophilic substitution at the 5-position.

- Steric Hindrance : Substituents at the 3-position (p-tolyl) may slow down nucleophilic attacks on the indazole core. Computational DFT studies (e.g., Mulliken charges) predict reactive sites .

- Comparative Studies : Synthesize analogs (e.g., 3-(4-fluorophenyl) variants) to assess electronic effects on reaction rates .

What are the documented biological activities of this compound analogs, and how are these evaluated?

Q. Basic

- Antitumor Screening : Use MTT assays (Mosmann method) to test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) .

- Antimicrobial Testing : Broth microdilution assays determine MIC values against S. aureus or E. coli .

- Mechanistic Studies : Western blotting or ELISA evaluates inhibition of kinases or apoptosis pathways .

How can researchers address discrepancies between theoretical and experimental data (e.g., calculated vs. observed NMR shifts) in this compound?

Q. Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute NMR chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

- Experimental Validation : Cross-check with NIST reference data or replicate spectra under standardized conditions (e.g., 25°C in DMSO-d6) .

What are the best practices for storing this compound to ensure long-term stability?

Q. Basic

- Storage Conditions : Keep in amber vials at 2–8°C under inert gas (Ar/N2) to prevent oxidation .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., amine oxidation to nitro derivatives) .

How do structural analogs of this compound (e.g., halogenated derivatives) compare in biological activity?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.